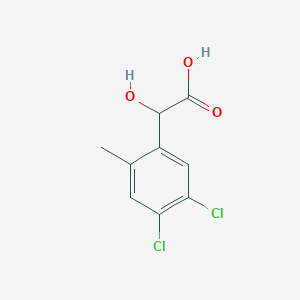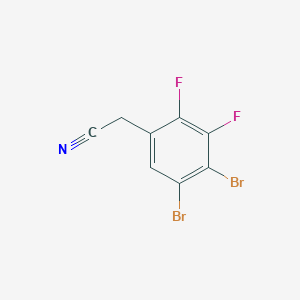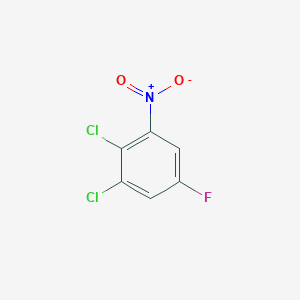
4,5-Dichloro-2-methylmandelic acid
Vue d'ensemble
Description
4,5-Dichloro-2-methylmandelic acid (DCMA) is a compound that has been studied extensively in recent years, primarily due to its potential applications in the fields of biochemistry and physiology. This organic acid has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. In
Applications De Recherche Scientifique
4,5-Dichloro-2-methylmandelic acid has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. In particular, it has been found to have a number of interesting properties, including its ability to act as a precursor for the synthesis of other compounds, its ability to act as an inhibitor of certain enzymes, and its ability to act as a regulator of certain metabolic pathways. As such, 4,5-Dichloro-2-methylmandelic acid has been studied for its potential uses in the development of drugs and therapies for a wide variety of diseases and conditions.
Mécanisme D'action
The exact mechanism of action of 4,5-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme responsible for the conversion of glucose to glycogen. In addition, it is believed to act as a regulator of certain metabolic pathways, such as the pathway responsible for the production of adenosine triphosphate (ATP).
Biochemical and Physiological Effects
4,5-Dichloro-2-methylmandelic acid has been found to have a number of interesting biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have an effect on the regulation of certain metabolic pathways, such as the pathway responsible for the production of ATP. Furthermore, it has been found to have an effect on the regulation of the immune system, as well as the regulation of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments include its low cost and its availability. In addition, its relatively low toxicity makes it an ideal compound for use in laboratory experiments. However, there are a number of limitations to using 4,5-Dichloro-2-methylmandelic acid for laboratory experiments. In particular, its stability is relatively low, and its solubility is limited. Furthermore, its chemical reactivity is limited, and it can be difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 4,5-Dichloro-2-methylmandelic acid. In particular, further research could be conducted into its potential use as a drug or therapy for a wide variety of diseases and conditions. In addition, further research could be conducted into its potential use as a precursor for the synthesis of other compounds, as well as its potential use as an inhibitor of certain enzymes and its potential use as a regulator of certain metabolic pathways. Finally, further research could be conducted into its potential use as a biomarker for the detection of certain diseases and conditions.
Propriétés
IUPAC Name |
2-(4,5-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-6(10)7(11)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGPLDLHVPPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















